Gadolinium--indium (3/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

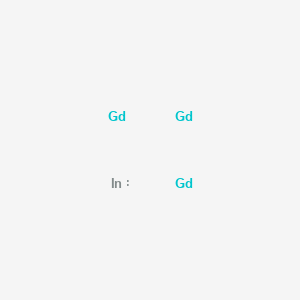

Gadolinium–indium (3/1) is an intermetallic compound composed of gadolinium and indium in a 3:1 atomic ratio. This compound is part of the rare-earth metal alloys, which are known for their unique magnetic, electronic, and structural properties. Gadolinium is a lanthanide element with significant magnetic properties, while indium is a post-transition metal known for its malleability and ability to form alloys.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium–indium (3/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct reaction of gadolinium and indium metals in a controlled atmosphere. The metals are heated to a temperature where they can react to form the desired intermetallic compound. The reaction typically occurs in a vacuum or inert gas environment to prevent oxidation.

Industrial Production Methods: In industrial settings, gadolinium–indium (3/1) is produced using high-purity gadolinium and indium metals. The metals are melted together in an induction furnace under a protective atmosphere. The molten alloy is then cast into molds and allowed to cool slowly to form the intermetallic compound. The resulting material is then subjected to various heat treatments to achieve the desired phase and microstructure.

Chemical Reactions Analysis

Types of Reactions: Gadolinium–indium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxygen or air, gadolinium–indium (3/1) can form oxides. This reaction is typically carried out at elevated temperatures.

Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.

Substitution: Gadolinium–indium (3/1) can participate in substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds.

Major Products Formed:

Oxidation: Gadolinium oxide and indium oxide.

Reduction: Metallic gadolinium and indium.

Substitution: Various intermetallic compounds depending on the substituting element.

Scientific Research Applications

Gadolinium–indium (3/1) has several scientific research applications due to its unique properties:

Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.

Biology: Investigated for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents.

Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical imaging technologies.

Industry: Utilized in the production of high-performance magnets, electronic devices, and advanced materials for aerospace and defense applications.

Mechanism of Action

The mechanism by which gadolinium–indium (3/1) exerts its effects is primarily related to its magnetic and electronic properties. Gadolinium’s unpaired electrons contribute to its strong magnetic moment, making it useful in applications requiring high magnetic susceptibility. The compound’s ability to form stable alloys with indium enhances its structural integrity and resistance to corrosion. These properties are leveraged in various technological and medical applications.

Comparison with Similar Compounds

Gadolinium–aluminum (3/1): Similar magnetic properties but different structural characteristics.

Gadolinium–gallium (3/1): Comparable in terms of magnetic susceptibility but varies in electronic properties.

Gadolinium–tin (3/1): Shares some magnetic properties but differs in chemical reactivity and stability.

Uniqueness: Gadolinium–indium (3/1) is unique due to its combination of gadolinium’s magnetic properties and indium’s malleability and alloy-forming ability. This combination results in a compound with exceptional magnetic, electronic, and structural properties, making it suitable for a wide range of scientific and industrial applications.

Properties

CAS No. |

12064-67-4 |

|---|---|

Molecular Formula |

Gd3In |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

gadolinium;indium |

InChI |

InChI=1S/3Gd.In |

InChI Key |

IZMDFWKFKQNRAJ-UHFFFAOYSA-N |

Canonical SMILES |

[In].[Gd].[Gd].[Gd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)

![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)